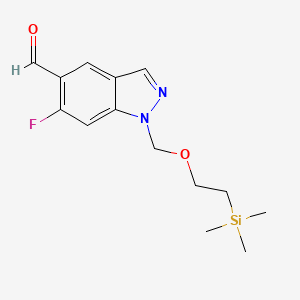
6-Fluoro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole-5-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Fluoro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole-5-carbaldehyde is a fluorinated indazole derivative. Fluorinated compounds are known for their unique properties, including enhanced metabolic stability, lipophilicity, and pharmacokinetic properties, making them valuable in various scientific fields .
Vorbereitungsmethoden
The synthesis of 6-Fluoro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole-5-carbaldehyde involves several steps. One common method includes the reaction of a fluorinated precursor with a trimethylsilyl-protected ethoxy group. The reaction conditions typically involve the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction is carried out under an inert atmosphere to prevent oxidation .
Industrial production methods for such compounds often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Chemischer Reaktionen
6-Fluoro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF) and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
6-Fluoro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole-5-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Its fluorinated nature makes it useful in studying enzyme interactions and metabolic pathways.
Medicine: Fluorinated compounds are often explored for their potential as pharmaceutical agents due to their enhanced stability and bioavailability.
Wirkmechanismus
The mechanism of action of 6-Fluoro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole-5-carbaldehyde involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing properties can influence the compound’s reactivity and binding affinity to enzymes or receptors. This can modulate various biochemical pathways, leading to its observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 6-Fluoro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole-5-carbaldehyde include other fluorinated indazole derivatives and fluoropyridines. These compounds share similar properties, such as enhanced stability and lipophilicity, but differ in their specific chemical structures and reactivity. The unique combination of the fluorine atom and the trimethylsilyl-protected ethoxy group in this compound sets it apart from other fluorinated compounds .
Eigenschaften
Molekularformel |
C14H19FN2O2Si |
|---|---|
Molekulargewicht |
294.40 g/mol |
IUPAC-Name |
6-fluoro-1-(2-trimethylsilylethoxymethyl)indazole-5-carbaldehyde |
InChI |
InChI=1S/C14H19FN2O2Si/c1-20(2,3)5-4-19-10-17-14-7-13(15)12(9-18)6-11(14)8-16-17/h6-9H,4-5,10H2,1-3H3 |
InChI-Schlüssel |
YZZBFJLENFVGOF-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)CCOCN1C2=CC(=C(C=C2C=N1)C=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Chloro-6-methylbenzo[c][1,2,5]oxadiazole](/img/structure/B13114338.png)
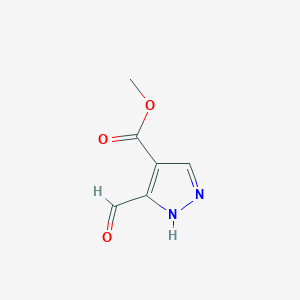

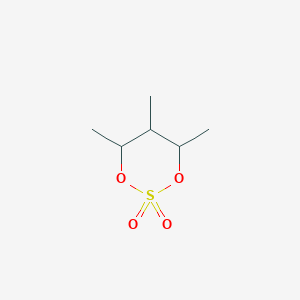


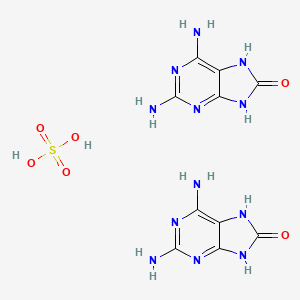
![5-Methoxy-2,3-diazabicyclo[2.2.1]heptane](/img/structure/B13114374.png)


![5-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B13114380.png)
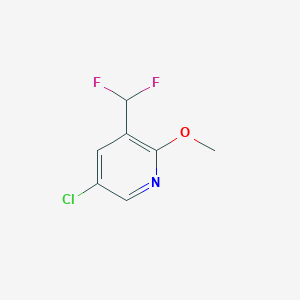
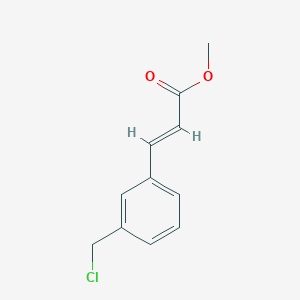
![1,3,4,7-Tetramethylpyrrolo[1,2-A]pyrazine](/img/structure/B13114406.png)
